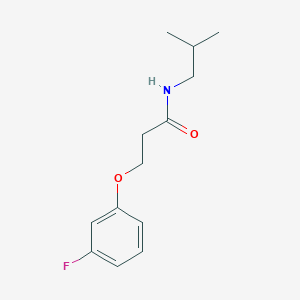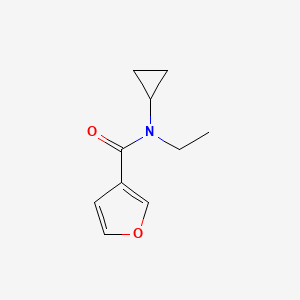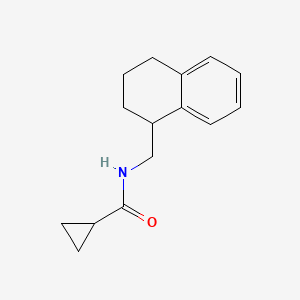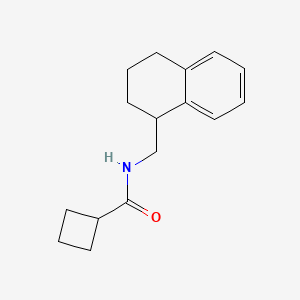
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide, also known as flumazenil, is a benzodiazepine antagonist that is widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the mechanism of action of benzodiazepines, as well as to investigate the biochemical and physiological effects of these drugs. In
作用機序
Flumazenil binds to the same site on the GABA-A receptor as benzodiazepines, but it does not enhance the inhibitory effects of GABA. Instead, it blocks the effects of benzodiazepines and can reverse their sedative, anxiolytic, and amnesic effects. Flumazenil is a competitive antagonist, which means that it competes with benzodiazepines for binding to the GABA-A receptor. When 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide binds to the receptor, it prevents benzodiazepines from binding and reduces their effects on the receptor.
Biochemical and Physiological Effects:
Flumazenil has several biochemical and physiological effects. It can reverse the sedative, anxiolytic, and amnesic effects of benzodiazepines, as well as their effects on motor coordination and cognitive function. Flumazenil can also induce seizures in some individuals, particularly those with a history of epilepsy or other neurological disorders. In addition, 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide has been shown to increase the release of dopamine in the brain, which may contribute to its anxiogenic effects.
実験室実験の利点と制限
Flumazenil has several advantages for lab experiments. It is a specific and potent antagonist of benzodiazepines and can be used to block their effects on the GABA-A receptor. Flumazenil is also relatively safe and well-tolerated in humans, with few side effects reported at therapeutic doses. However, there are also some limitations to using 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide in lab experiments. It can induce seizures in some individuals, which may limit its use in certain experimental paradigms. In addition, 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide has a short half-life and may require frequent dosing to maintain its effects.
将来の方向性
There are several future directions for research on 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide. One area of interest is the potential therapeutic uses of benzodiazepine antagonists, particularly in the treatment of anxiety disorders and other psychiatric conditions. Another area of research is the development of new benzodiazepine antagonists with improved pharmacological properties, such as longer half-lives or greater selectivity for specific subtypes of the GABA-A receptor. Finally, there is also interest in using 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide as a diagnostic tool for benzodiazepine overdose or abuse, as it can rapidly reverse the effects of these drugs and may be useful in emergency situations.
合成法
Flumazenil can be synthesized using a multistep process that involves the reaction of 3-fluorophenol with 2-bromoisobutyryl bromide to form 3-fluorophenyl 2-bromoisobutyrate. This intermediate is then reacted with isobutylamine to form 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide. The final product is purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
Flumazenil is primarily used in scientific research to study the mechanism of action of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as anxiolytics, hypnotics, and muscle relaxants. They bind to specific sites on the GABA-A receptor, which enhances the inhibitory effects of GABA, an inhibitory neurotransmitter. Flumazenil is a competitive antagonist of benzodiazepines and can block their effects on the GABA-A receptor. This makes it an important tool for studying the role of benzodiazepines in the brain and for investigating the potential therapeutic uses of benzodiazepine antagonists.
特性
IUPAC Name |
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-10(2)9-15-13(16)6-7-17-12-5-3-4-11(14)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTKTKRTOFOZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCOC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)
![N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)


![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)

![3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)
